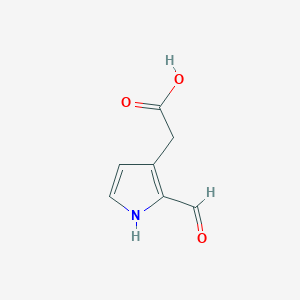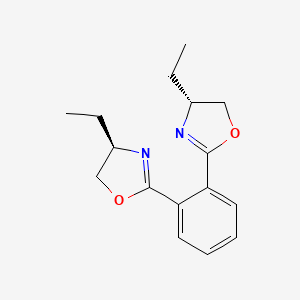
1,2-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of substituted benzene-1,2-dicarbaldehydes, which react with oxazoline derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of fuming sulfuric acid followed by hydrolysis, with yields improved by introducing solid sodium bicarbonate into the reaction mixture before hydrolysis and workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to their corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of halogens or nitrating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include oxazoline N-oxides, amines, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. It forms complexes with transition metals, which then participate in catalytic cycles to facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of specific enantiomers in the reaction products .
Comparación Con Compuestos Similares
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its use in alkoxycarbonylation reactions.
1,2-Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry as a bidentate ligand.
1,2-Bis(thienyl)ethenes: Known for their photochromic properties.
Uniqueness: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene stands out due to its chiral oxazoline rings, which provide unique steric and electronic properties that are particularly useful in asymmetric catalysis. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in various reactions.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(4R)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m1/s1 |
Clave InChI |
GODQBABDTNAFFN-VXGBXAGGSA-N |
SMILES isomérico |
CC[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
SMILES canónico |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



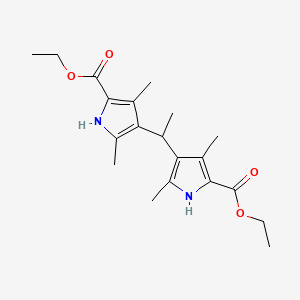


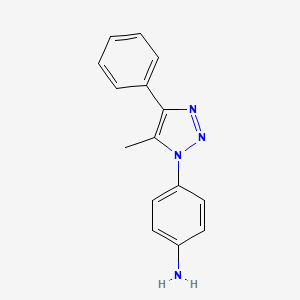

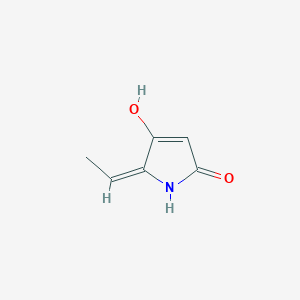
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)

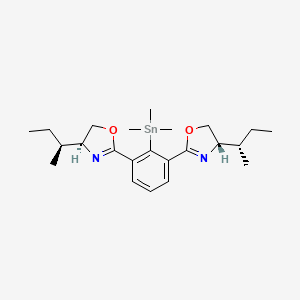

![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
